molecular formula C18H17N5 B5701950 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B5701950
M. Wt: 303.4 g/mol
InChI Key: PEPADOBYWHDHGA-UHFFFAOYSA-N
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Description

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . The reaction conditions often involve refluxing in ethanol for several hours and then allowing the mixture to reach room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and specific catalysts or oxidizing/reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound.

Comparison with Similar Compounds

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

Chemical Structure and Properties

The structural formula of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be represented as follows:

C17H19N5\text{C}_{17}\text{H}_{19}\text{N}_{5}

This compound features a triazole ring fused to a quinoxaline moiety, contributing to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoxaline derivatives. For instance, compounds with similar structures have shown promising results against a range of bacterial strains. A study reported that derivatives of quinoxaline exhibited moderate to excellent antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Quinoxaline AE. coli0.21
Quinoxaline BP. aeruginosa0.35
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives tested against HaCat and Balb/c 3T3 cells showed varying degrees of cytotoxicity .

Table 2: Cytotoxic Effects on Cell Lines

Compound NameCell LineIC50 (μM)
Quinoxaline AHaCat15
Quinoxaline BBalb/c 3T320
This compoundTBDTBD

The mechanism by which triazoloquinoxalines exert their biological effects often involves interactions with specific molecular targets. Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with vital residues in target proteins . This is crucial for their antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus . The results indicated that certain derivatives had a significant inhibitory effect on bacterial growth comparable to standard antibiotics .

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on cancer treatment, researchers synthesized several triazoloquinoxalines and assessed their effects on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Properties

IUPAC Name

1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-13-21-22-18-17(19-12-11-14-7-3-2-4-8-14)20-15-9-5-6-10-16(15)23(13)18/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPADOBYWHDHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323143
Record name 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433688-35-8
Record name 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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